N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide
Overview
Description
N-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide, also known as AIM-100, is a synthetic compound that has shown promise in various scientific research applications. This compound has been found to have potential therapeutic effects in cancer treatment, and its mechanism of action has been studied extensively.
Scientific Research Applications
N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide has been found to have potential therapeutic effects in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, colon cancer, and pancreatic cancer. N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide has also been found to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
Mechanism of Action
The mechanism of action of N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide leads to the activation of the tumor suppressor protein p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β in cancer cells, leading to the activation of p53 and induction of apoptosis. N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various genes related to inflammation and cancer. In addition, N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and chromatin structure.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide in lab experiments is its specificity for GSK-3β inhibition. N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide has been found to be a selective inhibitor of GSK-3β, with minimal effects on other kinases. This specificity allows for more accurate and reliable results in lab experiments. However, one limitation of using N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide. One area of research is the development of more potent and selective GSK-3β inhibitors based on the structure of N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide. Another area of research is the investigation of the potential therapeutic effects of N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(1H-indol-1-ylacetyl)-2-methoxybenzohydrazide in cancer treatment.
properties
IUPAC Name |
N'-(2-indol-1-ylacetyl)-2-methoxybenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-16-9-5-3-7-14(16)18(23)20-19-17(22)12-21-11-10-13-6-2-4-8-15(13)21/h2-11H,12H2,1H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOQLQXAOZIDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)CN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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